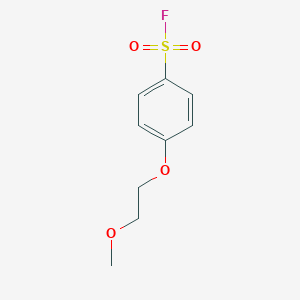

4-(2-甲氧基乙氧基)苯磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(2-Methoxyethoxy)benzenesulfonyl fluoride" is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives and benzenesulfonyl fluoride compounds, which are related to the target compound in terms of their chemical structure and potential reactivity. These compounds are often used in the synthesis of pharmaceuticals and as intermediates in organic synthesis due to their ability to introduce sulfonamide groups into molecules .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives is described in the papers. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their COX-2 inhibitory activity . Another study reports the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes . These methods could potentially be adapted for the synthesis of "4-(2-Methoxyethoxy)benzenesulfonyl fluoride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The introduction of different substituents on the phenyl ring, such as fluorine atoms, can significantly affect the potency and selectivity of these compounds as enzyme inhibitors . The molecular structure of "4-(2-Methoxyethoxy)benzenesulfonyl fluoride" would likely influence its reactivity and potential applications in a similar manner.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonyl fluoride compounds is highlighted in the papers. For example, nonafluorobutanesulfonyl fluoride is used to generate benzyne intermediates in a domino process, which then undergo various reactions to give polysubstituted benzenes . This suggests that "4-(2-Methoxyethoxy)benzenesulfonyl fluoride" could also participate in similar chemical transformations, potentially acting as a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-(2-Methoxyethoxy)benzenesulfonyl fluoride" are not directly reported, the properties of related compounds can provide some insights. For instance, the stability of a new benzyl ether-type protecting group under oxidizing conditions is discussed, which could be relevant to the stability of "4-(2-Methoxyethoxy)benzenesulfonyl fluoride" under various conditions . Additionally, the use of UV spectroscopy to determine the content of a related compound, 2-hydroxy-4-methoxy-benzophenone, in complexes suggests that similar analytical techniques could be applied to "4-(2-Methoxyethoxy)benzenesulfonyl fluoride" for quantitative analysis .

科学研究应用

在杂环化学中的合成用途

4-(2-甲氧基乙氧基)苯磺酰氟在杂环化合物的合成中显示出显着的效用,杂环化合物在药物化学中至关重要。例如,它在取代苯并咪唑、苯并恶唑和苯并噻唑的液相合成中起着关键作用。这种合成方法以其多功能性为特征,可以生成多种具有潜在药用价值的芳香杂环。包括苯并咪唑、苯并恶唑和苯并噻唑在内的最终产品以良好的产率获得,突出了在杂环合成中使用这种磺酰氟的效率和实用性 (陈钦炮 & 陈怡静,2004).

在肽合成中的作用

该化合物还在肽合成中找到了应用,特别是作为色氨酸吲哚环的保护基。已研究了包括与 4-(2-甲氧基乙氧基)苯磺酰氟相关的变体在内的取代苯磺酰基的引入在肽合成过程中的保护特性。已证明这些基团对某些酸性条件稳定,但必要时可以很容易地去除,从而在保护和脱保护之间提供了平衡,这对复杂肽的合成至关重要 (福田等人,1982).

在有机合成中的应用

在有机合成中,4-(2-甲氧基乙氧基)苯磺酰氟的衍生物已被用于构建氟化合物的创新方法。例如,已经开发出一种涉及通过羧酸的直接氟脱羧来合成单氟甲氧基芳烃的新技术。该方法采用光敏剂和 N-氟苯磺酰亚胺,强调了磺酰氟衍生物在氟化分子的战略合成中不断演变的作用,氟化分子在药物设计和农用化学品中越来越重要 (梁祖德 & G. 萨米斯,2015).

氟化物传感和检测

此外,4-(2-甲氧基乙氧基)苯磺酰氟的衍生物已因其在传感应用中的潜力而被探索,特别是在氟离子选择性和快速检测中。'OFF-ON 电化学潜比色比色化学计量传感器' 的开发举例说明了这些化合物在环境监测和分析化学中的创新用途。这些传感器可以选择性地检测氟离子,展示了磺酰氟衍生物在创建用于化学传感的官能材料方面的适应性 (韦拉潘·马尼等人,2015).

作用机制

Target of Action

The primary targets of 4-(2-Methoxyethoxy)benzenesulfonyl fluoride are serine proteases . Serine proteases are a type of protease, a group of enzymes that break down proteins and peptides. They play a crucial role in numerous biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

4-(2-Methoxyethoxy)benzenesulfonyl fluoride acts by irreversibly inhibiting serine proteases . It does so by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative . This derivative may be stable for long periods of time except at high pH .

Biochemical Pathways

The inhibition of serine proteases by 4-(2-Methoxyethoxy)benzenesulfonyl fluoride affects various biochemical pathways. For instance, it can inhibit the proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody . This can lead to a reduction in protein degradation, thereby enhancing the quality and yield of the protein product .

Pharmacokinetics

It is known to be soluble in water , which suggests that it may have good bioavailability

Result of Action

The inhibition of serine proteases by 4-(2-Methoxyethoxy)benzenesulfonyl fluoride can have various molecular and cellular effects. For example, it can prevent the degradation of proteins, thereby preserving their function . It can also reduce the clipping percentage of broadly neutralizing antibodies, enhancing their effectiveness .

Action Environment

The action of 4-(2-Methoxyethoxy)benzenesulfonyl fluoride can be influenced by various environmental factors. For instance, its stability can be affected by pH . It is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use

安全和危害

属性

IUPAC Name |

4-(2-methoxyethoxy)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZBPZPPCQMCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1496860-04-8 |

Source

|

| Record name | 4-(2-methoxyethoxy)benzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2527526.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)

![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)